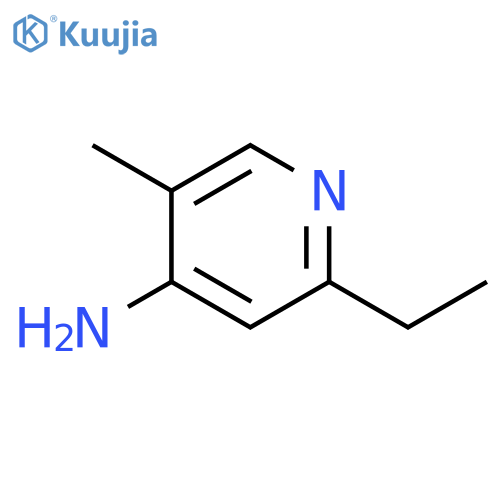Cas no 1849288-36-3 (4-Pyridinamine, 2-ethyl-5-methyl-)

1849288-36-3 structure
商品名:4-Pyridinamine, 2-ethyl-5-methyl-
4-Pyridinamine, 2-ethyl-5-methyl- 化学的及び物理的性質
名前と識別子
-
- 4-Pyridinamine, 2-ethyl-5-methyl-
- EN300-1622065
- 2-Ethyl-5-methylpyridin-4-amine
- 1849288-36-3
-
- インチ: 1S/C8H12N2/c1-3-7-4-8(9)6(2)5-10-7/h4-5H,3H2,1-2H3,(H2,9,10)
- InChIKey: DSJKMTGTXOJICV-UHFFFAOYSA-N
- ほほえんだ: C1(CC)=NC=C(C)C(N)=C1
計算された属性
- せいみつぶんしりょう: 136.100048391g/mol
- どういたいしつりょう: 136.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.016±0.06 g/cm3(Predicted)
- ふってん: 271.3±35.0 °C(Predicted)
- 酸性度係数(pKa): 9.96±0.42(Predicted)
4-Pyridinamine, 2-ethyl-5-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1622065-0.25g |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 0.25g |
$985.0 | 2023-06-04 | ||
| Enamine | EN300-1622065-5.0g |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 5g |
$3105.0 | 2023-06-04 | ||
| Enamine | EN300-1622065-10.0g |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 10g |
$4606.0 | 2023-06-04 | ||
| Enamine | EN300-1622065-1.0g |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 1g |
$1070.0 | 2023-06-04 | ||
| Enamine | EN300-1622065-100mg |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 100mg |
$867.0 | 2023-09-22 | ||
| Enamine | EN300-1622065-0.1g |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 0.1g |
$943.0 | 2023-06-04 | ||
| Enamine | EN300-1622065-0.05g |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 0.05g |
$900.0 | 2023-06-04 | ||
| Enamine | EN300-1622065-250mg |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 250mg |
$906.0 | 2023-09-22 | ||
| Enamine | EN300-1622065-1000mg |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 1000mg |
$986.0 | 2023-09-22 | ||
| Enamine | EN300-1622065-10000mg |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 10000mg |
$4236.0 | 2023-09-22 |
4-Pyridinamine, 2-ethyl-5-methyl- 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
1849288-36-3 (4-Pyridinamine, 2-ethyl-5-methyl-) 関連製品
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
